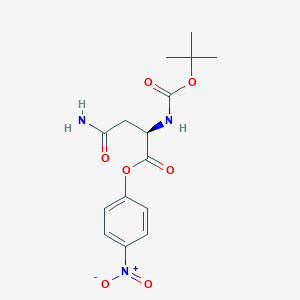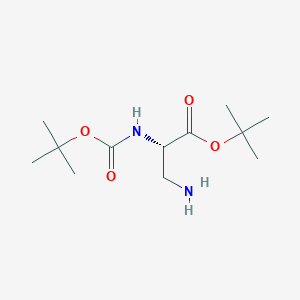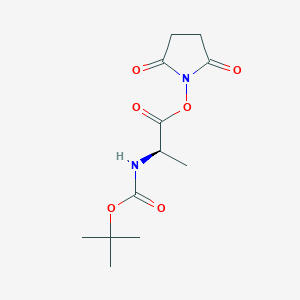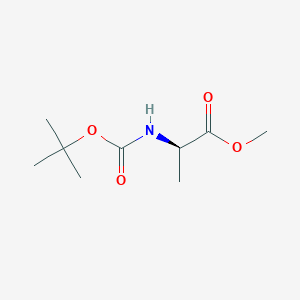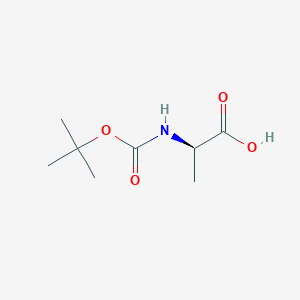
Boc-Arg-OH
Vue d'ensemble
Description
Le composé tert-Butoxycarbonyl-L-arginine (Boc-L-Arg-OH) est un dérivé d'acide aminé largement utilisé dans la synthèse peptidique. Il s'agit d'une poudre solide blanche légèrement soluble dans l'eau et les solvants organiques tels que le méthanol et l'éthanol . Ce composé est principalement utilisé comme unité de construction dans la synthèse de peptides et de protéines .
Mécanisme D'action
Mode of Action
Boc-Arg-OH is a Boc-protected form of arginine . The Boc group serves as a protective group for the amino group of arginine, preventing it from participating in unwanted side reactions during chemical synthesis . This allows for more precise control over the reactions involving the amino acid.
Biochemical Pathways
This compound is primarily used as an intermediate in biochemical and organic synthesis . It is often used in the synthesis of peptides, where it serves as a protected form of arginine . The Boc group can be removed after the desired reactions have taken place, yielding the active form of arginine.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of arginine, this compound allows for more precise control over peptide synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc group removal can be affected by the pH of the solution, the temperature, and the presence of other chemicals . Therefore, careful control of the reaction environment is necessary when using this compound in peptide synthesis.
Méthodes De Préparation
Voies synthétiques et conditions de réaction :
tert-Butoxycarbonylation : La préparation du tert-Butoxycarbonyl-L-arginine implique la réaction de la L-arginine avec le chlorure de tert-butoxycarbonyle (Boc-Cl) en conditions basiques.
Formation du chlorhydrate : Le tert-Butoxycarbonyl-L-arginine est ensuite mis à réagir avec l'acide chlorhydrique pour former le chlorhydrate de tert-Butoxycarbonyl-L-arginine.
Méthodes de production industrielle : La production industrielle du tert-Butoxycarbonyl-L-arginine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin d'assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions :
Réactions de substitution : Le tert-Butoxycarbonyl-L-arginine peut subir des réactions de substitution où le groupe tert-butoxycarbonyle est remplacé par d'autres groupes fonctionnels.
Réactions d'oxydation et de réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les acides et les bases qui facilitent l'élimination ou le remplacement du groupe tert-butoxycarbonyle.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.
Principaux produits formés :
- Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la L-arginine .
Applications de la recherche scientifique
Chimie :
Synthèse peptidique : Le tert-Butoxycarbonyl-L-arginine est largement utilisé comme unité de construction dans la synthèse de peptides et de protéines.
Biologie :
Ingénierie des protéines : Le composé est utilisé dans l'étude de la structure et de la fonction des protéines.
Médecine :
Développement de médicaments : Le tert-Butoxycarbonyl-L-arginine est utilisé dans le développement de médicaments à base de peptides.
Industrie :
Chimie cosmétique : Le composé est utilisé dans l'étude des réactions de bronzage et la stabilisation des intermédiaires réactifs.
Mécanisme d'action
Le mécanisme d'action du tert-Butoxycarbonyl-L-arginine implique son rôle de groupe protecteur dans la synthèse peptidique. Le groupe tert-butoxycarbonyle protège le groupe amino de la L-arginine pendant le processus de synthèse, empêchant les réactions secondaires indésirables . Le groupe protecteur peut être éliminé en conditions acides, permettant au groupe amino libre de participer à d'autres réactions .
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: tert-Butoxycarbonyl-L-arginine is widely used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function.
Medicine:
Industry:
Comparaison Avec Des Composés Similaires
Composés similaires :
- tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH)
- tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)
- tert-Butoxycarbonyl-L-tryptophane (Boc-Trp-OH)
Comparaison :
- Unicité : Le tert-Butoxycarbonyl-L-arginine est unique en raison de son groupe guanidino, qui confère des propriétés chimiques distinctes par rapport à d'autres acides aminés .
- Applications : Bien que des composés similaires soient également utilisés dans la synthèse peptidique, le tert-Butoxycarbonyl-L-arginine est particulièrement précieux dans la synthèse de peptides qui nécessitent la présence d'un groupe guanidino .
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160126 | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-76-6 | |
| Record name | N-tert-Butoxycarbonyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



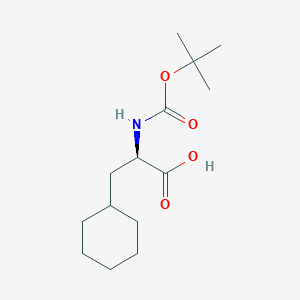
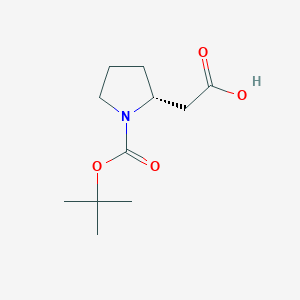
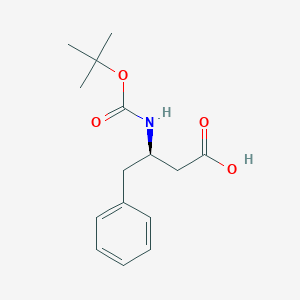
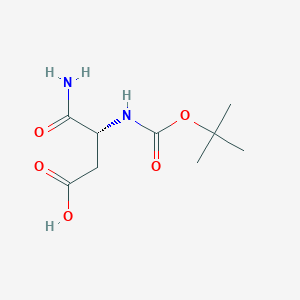
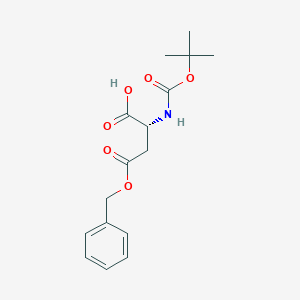
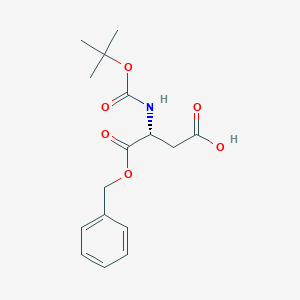
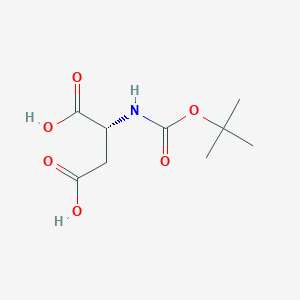
![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)
